molecular formula C17H17ClN2O4 B4061397 N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide

N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B4061397
M. Wt: 348.8 g/mol
InChI Key: APZMRFFVUUOICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide is a chemical compound that has been extensively researched for its biochemical and physiological effects. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has been shown to have therapeutic benefits in the treatment of various diseases.

Mechanism of Action

TAK-659 exerts its effects through the inhibition of BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. In addition, TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor effects in preclinical studies, particularly in B-cell malignancies. In addition, TAK-659 has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases. However, the long-term effects of TAK-659 on the immune system and other physiological systems require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent inhibitory effects on BTK, making it a valuable tool for studying B-cell receptor signaling and the role of BTK in various diseases. However, the use of TAK-659 in lab experiments is limited by its high cost and limited availability, which may restrict its use in large-scale studies.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors, which may have greater therapeutic benefits and fewer side effects. In addition, further investigation is needed to determine the long-term effects of TAK-659 on the immune system and other physiological systems. Finally, the potential use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy, should be explored to determine its potential clinical applications.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. In addition, TAK-659 has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.

properties

IUPAC Name

N-[4-chloro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-11-5-6-14(20-17(22)15-4-2-8-24-15)13(9-11)16(21)19-10-12-3-1-7-23-12/h2,4-6,8-9,12H,1,3,7,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZMRFFVUUOICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
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N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
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N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
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N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
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N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
Reactant of Route 6
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N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide

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